3-(Carboxymethyl)-4-methylthiazole
Description
Properties
Molecular Formula |
C6H9NO2S |
|---|---|
Molecular Weight |
159.21 g/mol |
IUPAC Name |
2-(4-methyl-2H-1,3-thiazol-3-yl)acetic acid |
InChI |
InChI=1S/C6H9NO2S/c1-5-3-10-4-7(5)2-6(8)9/h3H,2,4H2,1H3,(H,8,9) |
InChI Key |
RMTCAOVLSHDSRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSCN1CC(=O)O |
Synonyms |
3-(carboxymethyl)-4-methylthiazole |
Origin of Product |
United States |
Preparation Methods
Table 1: Alkylation Conditions for Carboxymethyl Group Introduction
| Reagent | Solvent | Temperature | Catalyst | Yield | Source |
|---|---|---|---|---|---|
| Bromoacetic acid | DMF | 70°C | K₂CO₃/KI | 83% | |
| Chloroacetic acid | Acetonitrile | 60°C | Pd(OAc)₂ | 78% |
- Mechanism : Nucleophilic substitution at the thiazole’s C-3 position.
- Challenges : Competing N-alkylation and regioselectivity issues.
Oxidation of Hydroxymethyl Intermediates
Hydroxymethyl-thiazole intermediates can be oxidized to carboxymethyl derivatives. CA2483482A1 reports the oxidation of 4-methyl-5-hydroxymethylthiazole using pyridinium chlorochromate (PCC) or NaOCl/TEMPO:
Hydrolysis of Ester Derivatives
Carboxymethyl groups are often introduced via hydrolysis of ester precursors. For example, ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate is hydrolyzed using NaOH/HCl to yield the carboxylic acid. Applied to 3-(carboxymethyl)-4-methylthiazole:
Reaction Protocol:
- Esterification : React 3-(chloromethyl)-4-methylthiazole with ethyl bromoacetate in DMF/K₂CO₃.
- Hydrolysis : Treat with 10% NaOH at reflux, followed by HCl acidification.
- Yield : 85–90% after recrystallization.
Industrial-Scale Considerations
Table 3: Industrial vs. Laboratory Methods
- Cost drivers : Catalyst recycling, solvent recovery, and step economy.
- Safety : Substitution of NaOCl with O₂/TEMPO reduces corrosive waste.
Q & A
Q. Key Considerations :
- Optimize reaction temperature (e.g., 60–80°C) to balance yield and side reactions.
- Use anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of intermediates.
Basic: How is structural characterization performed for 3-(Carboxymethyl)-4-methylthiazole?
Methodological Answer:
Structural validation employs a multi-technique approach:
- 1H/13C NMR Spectroscopy : Confirm substituent positions (e.g., methyl at C4, carboxymethyl at C3) through characteristic shifts (e.g., thiazole ring protons at δ 7.1–8.3 ppm) .
- LC-MS : Verify molecular weight (e.g., [M+H]+ at m/z 172.03) and purity (>95%) .
- Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values (e.g., C: 41.86%, H: 4.68%) .
Table 1 : Representative Spectral Data for Analogous Thiazoles
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| Ethyl 2-hydrazinyl-thiazole-4-carboxylate | 1.32 (t, CH3), 4.30 (q, CH2) | 165.1 (C=O), 152.3 (C2) |
Advanced: How can researchers address contradictory bioactivity data in thiazole derivatives?
Methodological Answer:
Contradictions in bioactivity (e.g., variable IC50 values) arise from structural nuances. Resolve these through:
Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methyl with fluorophenyl) and compare bioactivity .
Solubility Optimization : Improve bioavailability by introducing polar groups (e.g., carboxylates) or using prodrug strategies (e.g., esterification) .
Target-Specific Assays : Validate mechanisms via enzyme inhibition studies (e.g., kinase assays) or cellular uptake measurements .
Case Study : A methyl-to-fluorophenyl substitution in a thiazole analog increased cytotoxicity (IC50 from 12 μM to 0.8 μM) by enhancing target binding .
Advanced: What computational tools predict the reactivity of 3-(Carboxymethyl)-4-methylthiazole?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., binding affinity to COX-2) .
DFT Calculations : Analyze electron density maps (e.g., HOMO/LUMO orbitals) to predict sites for electrophilic attack .
MD Simulations : Assess stability in aqueous environments (e.g., RMSD < 2 Å over 100 ns) to guide solubility modifications .
Example : Docking studies of a thiazole-triazole hybrid revealed strong hydrogen bonding with EGFR’s active site (ΔG = -9.2 kcal/mol) .
Advanced: What challenges arise in optimizing pharmacokinetics for thiazole-based compounds?
Methodological Answer:
Key challenges include:
Metabolic Stability : Thiazole rings are prone to oxidation. Mitigate via fluorination or steric hindrance (e.g., 4-methyl substitution) .
CYP450 Interactions : Screen for isoform inhibition (e.g., CYP3A4) using liver microsomes to avoid drug-drug interactions .
Tissue Penetration : Enhance logP values (optimal range: 1–3) through substituent tuning (e.g., alkyl chains vs. aryl groups) .
Table 2 : Pharmacokinetic Parameters for Analogous Compounds
| Compound | logP | t1/2 (h) | Solubility (μg/mL) |
|---|---|---|---|
| 4-Methylthiazole-3-carboxylic acid | 0.8 | 2.5 | 120 |
| 3-(Fluorophenyl)-thiazole | 2.1 | 5.7 | 18 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
